A Technical Guide to Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Synthesis, Characterization, and Applications
A Technical Guide to Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1408076-15-2), a novel spirocyclic scaffold with significant potential in medicinal chemistry. Given the limited direct literature on this specific molecule, this document presents a plausible synthetic strategy based on established chemical principles, alongside a discussion of its characterization, potential reactivity, and applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Spirocyclic Scaffolds
In contemporary drug discovery, there is a progressive shift away from flat, two-dimensional molecules towards more complex, three-dimensional structures. Spirocycles, which feature two rings sharing a single atom, are at the forefront of this trend. Their inherent rigidity and defined three-dimensional geometry can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets. The 1-oxa-7-azaspiro[3.5]nonane core, in particular, combines the favorable attributes of a piperidine ring, a common motif in pharmaceuticals, with a strained oxetane ring, which can act as a polar and metabolically stable surrogate for other functional groups. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its utility as a versatile intermediate in multi-step syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is presented in the table below.
| Property | Value | Source |
| CAS Number | 1408076-15-2 | [1] |
| Molecular Formula | C₁₂H₁₉NO₄ | [1] |
| Molecular Weight | 241.287 g/mol | [1] |
| Storage | Room Temperature |
Proposed Synthetic Pathway
A robust and efficient synthesis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can be envisioned through a two-step sequence commencing with the readily available N-Boc-4-piperidone. The key transformation involves a Reformatsky reaction to construct a β-hydroxy ester intermediate, followed by an intramolecular cyclization to furnish the desired spirocyclic oxetanone.
Step 1: Reformatsky Reaction to Form the β-Hydroxy Ester Intermediate
The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of metallic zinc.[2][3][4] This reaction is particularly suitable here as the organozinc intermediate is generally unreactive towards the ester functionality, preventing self-condensation.[5]
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
In the dropping funnel, prepare a solution of N-Boc-4-piperidone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction. An exothermic reaction should be observed.
-
Add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Tert-butyl 4-(1-(ethoxycarbonyl)methyl)-4-hydroxypiperidine-1-carboxylate.
Causality Behind Experimental Choices:
-
Activated Zinc: The use of activated zinc is crucial for the efficient formation of the organozinc reagent. Activation removes the passivating layer of zinc oxide from the surface of the metal.
-
Anhydrous Conditions: The Reformatsky reaction is sensitive to moisture, which can quench the organozinc intermediate. Therefore, the use of anhydrous solvents and a dry atmosphere is essential.
-
Slow Addition: The dropwise addition of the ketone and α-halo ester solution helps to control the exothermic reaction and prevent the formation of byproducts.
-
Ammonium Chloride Quench: A saturated solution of ammonium chloride is used to hydrolyze the zinc alkoxide formed during the reaction in a mildly acidic workup.
Step 2: Intramolecular Cyclization to Form the Spirocyclic Oxetanone
The final step involves an intramolecular cyclization of the β-hydroxy ester intermediate to form the 3-oxo-1-oxa-7-azaspiro[3.5]nonane ring system. This transformation is typically achieved by deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic attack on the ester carbonyl.
Experimental Protocol:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of Tert-butyl 4-(1-(ethoxycarbonyl)methyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate.
Causality Behind Experimental Choices:
-
Sodium Hydride: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group to initiate the cyclization.
-
Anhydrous THF: As in the previous step, anhydrous conditions are necessary to prevent the quenching of the sodium hydride and the alkoxide intermediate.
-
Controlled Quenching: The reaction is quenched carefully with water at a low temperature to safely decompose any unreacted sodium hydride.
Characterization and Analytical Profile
A comprehensive characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the tert-butyl group (singlet, ~1.5 ppm), the piperidine ring protons, and the methylene protons of the oxetane ring. |
| ¹³C NMR | Signals for the carbonyl carbon of the oxetanone (~200-210 ppm), the spiro carbon, the carbons of the piperidine and oxetane rings, and the tert-butyl group. |
| FT-IR | A strong absorption band for the ketone carbonyl group (~1780-1760 cm⁻¹), characteristic of a strained four-membered ring ketone, and a band for the urethane carbonyl (~1690 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound. |
| Purity (HPLC) | A single major peak indicating high purity. |
Reactivity and Synthetic Utility
The 3-oxo-1-oxa-7-azaspiro[3.5]nonane core is a versatile scaffold for further synthetic modifications.
The strained ketone of the oxetane ring is expected to be highly reactive towards nucleophiles. This allows for the introduction of a variety of substituents at the 3-position, leading to a diverse library of compounds for structure-activity relationship (SAR) studies. Furthermore, the Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an appropriate solvent) to liberate the secondary amine of the piperidine ring. This free amine can then be functionalized through acylation, alkylation, or reductive amination, providing another avenue for derivatization.
Applications in Drug Discovery
While specific biological activities of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate have not been reported, its structural motifs suggest significant potential in medicinal chemistry. The spirocyclic framework can be used to explore chemical space in three dimensions, potentially leading to the discovery of novel ligands for various biological targets. The oxetane moiety can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility. The piperidine ring is a well-established pharmacophore in many approved drugs, and its incorporation into this novel spirocyclic system could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a promising building block for the synthesis of novel, three-dimensional molecules for drug discovery. Although direct synthetic procedures are not yet published, this guide provides a scientifically sound and plausible route for its preparation based on the well-established Reformatsky reaction and subsequent intramolecular cyclization. The versatile reactivity of this spirocyclic scaffold offers numerous opportunities for the generation of diverse chemical libraries for biological screening. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and is expected to yield valuable insights for the development of new therapeutics.
References
-
Reformatsky Reaction. SATHEE. [2]
